5-(3-Chloro-4-methoxyphenyl)-3-methylisoxazole
CAS No.:
Cat. No.: VC18332328
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClNO2 |
|---|---|
| Molecular Weight | 223.65 g/mol |
| IUPAC Name | 5-(3-chloro-4-methoxyphenyl)-3-methyl-1,2-oxazole |
| Standard InChI | InChI=1S/C11H10ClNO2/c1-7-5-11(15-13-7)8-3-4-10(14-2)9(12)6-8/h3-6H,1-2H3 |
| Standard InChI Key | POQSKTQNPNIGRK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC(=C1)C2=CC(=C(C=C2)OC)Cl |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
5-(3-Chloro-4-methoxyphenyl)-3-methylisoxazole features a five-membered isoxazole ring fused to a substituted phenyl group. The isoxazole core contains one nitrogen and four carbon atoms, with a methyl group at the 3-position and a 3-chloro-4-methoxyphenyl substituent at the 5-position (Figure 1). The chloro and methoxy groups on the phenyl ring introduce electronic effects that influence reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
The compound’s low aqueous solubility aligns with trends observed in halogenated isoxazoles, where hydrophobic substituents reduce polarity .
Synthetic Methodologies
Multicomponent Reactions (MCRs)
A prominent route to isoxazole derivatives involves MCRs, as demonstrated in studies of 5-amino-3-methylisoxazole . While direct synthesis data for 5-(3-chloro-4-methoxyphenyl)-3-methylisoxazole is limited, analogous protocols suggest the following steps:
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Condensation: Reacting 3-chloro-4-methoxybenzaldehyde with hydroxylamine to form an oxime.
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Cyclization: Treating the oxime with acetylene equivalents (e.g., propiolic acid derivatives) under acidic conditions to construct the isoxazole ring .
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Methylation: Introducing the methyl group via nucleophilic substitution or Friedel-Crafts alkylation .
Microwave-assisted synthesis, as reported for related isoxazoles, could enhance yield and reduce reaction time .
Catalytic Modifications
Iron/nickel relay catalysis, effective in transforming isoxazoles to pyrroles , may offer pathways to functionalize the target compound. For example, Fe/Ni systems could facilitate ring-opening reactions, enabling the synthesis of dicarbonyl intermediates for further derivatization.
Chemical Reactivity and Functionalization
Ring-Opening Reactions
The isoxazole ring’s susceptibility to nucleophilic attack is well-documented. Under acidic conditions, hydrolysis yields β-keto amides, while reducing agents like lithium aluminum hydride produce β-amino alcohols . For 5-(3-chloro-4-methoxyphenyl)-3-methylisoxazole, such reactions could generate bioactive intermediates for drug discovery.
Electrophilic Substitution
The electron-rich phenyl ring undergoes electrophilic substitution at the para position to the methoxy group. Halogenation or nitration here could modulate electronic properties for enhanced biological targeting .
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrolysis | H₂SO₄, H₂O, Δ | β-Ketoamide derivative |
| Reduction | LiAlH₄, THF | β-Amino alcohol |
| Nitration | HNO₃, H₂SO₄ | 5-(3-Chloro-4-methoxy-2-nitrophenyl)-3-methylisoxazole |
Applications in Material Science and Catalysis
Ligand Design
The compound’s nitrogen and oxygen atoms make it a candidate for transition metal ligand systems. Iron complexes of similar isoxazoles demonstrate catalytic activity in oxidation reactions , suggesting utility in industrial processes.
Fluorescent Probes
Methoxy-substituted aromatics often exhibit fluorescence. Functionalizing the isoxazole core with electron-donating groups could yield probes for cellular imaging or environmental sensing .
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